

# Mass Spectrometry of 3,4-Dimethyl-1-hexene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dimethyl-1-hexene

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This technical guide provides a comprehensive overview of the mass spectrometry of **3,4-Dimethyl-1-hexene** ( $C_8H_{16}$ ), a volatile branched-chain alkene. The document details its electron ionization (EI) mass spectrum, proposes a fragmentation pathway, and outlines a standard experimental protocol for its analysis. This information is crucial for the accurate identification and characterization of this compound in various scientific and industrial applications, including petrochemical analysis, fragrance chemistry, and as a building block in organic synthesis.

## Mass Spectral Data

The mass spectrum of **3,4-Dimethyl-1-hexene** is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio ( $m/z$ ) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.<sup>[1][2][3]</sup> <sup>[4][5][6]</sup> The molecular ion ( $M^+$ ) is observed at  $m/z$  112, consistent with its molecular weight of approximately 112.21 g/mol .<sup>[1]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
27	~35	$[\text{C}_2\text{H}_3]^+$
29	~40	$[\text{C}_2\text{H}_5]^+$
39	~45	$[\text{C}_3\text{H}_3]^+$
41	~95	$[\text{C}_3\text{H}_5]^+$
43	~40	$[\text{C}_3\text{H}_7]^+$
55	~85	$[\text{C}_4\text{H}_7]^+$
56	100	$[\text{C}_4\text{H}_8]^{+\bullet}$
69	~30	$[\text{C}_5\text{H}_9]^+$
70	~25	$[\text{C}_5\text{H}_{10}]^{+\bullet}$
83	~15	$[\text{C}_6\text{H}_{11}]^+$
97	~5	$[\text{C}_7\text{H}_{13}]^+$
112	~10	$[\text{C}_8\text{H}_{16}]^{+\bullet}$ (Molecular Ion)

Note: The relative intensities are approximate and have been estimated from the graphical representation of the mass spectrum provided by the NIST Mass Spectrometry Data Center. The base peak is at m/z 56.[\[1\]](#)

## Proposed Fragmentation Pathway

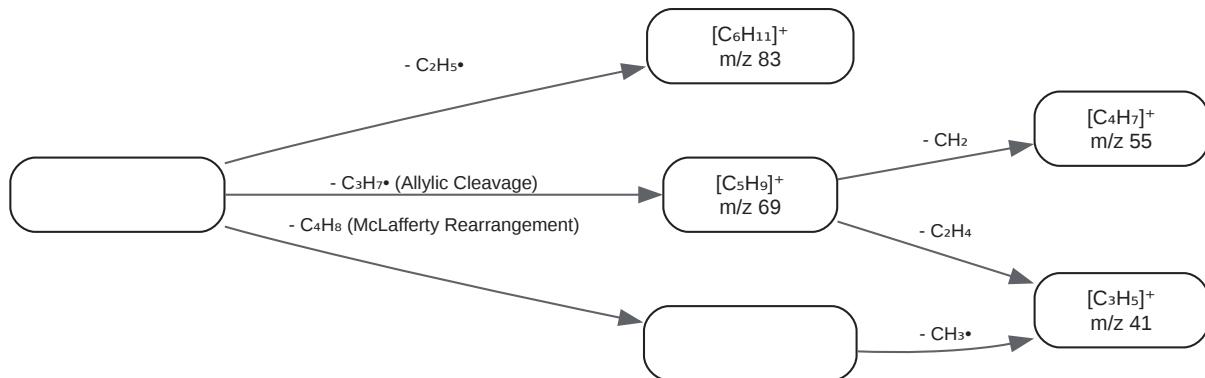
The fragmentation of **3,4-Dimethyl-1-hexene** under electron ionization (70 eV) is governed by the stability of the resulting carbocations and radical species. The initial event is the removal of an electron from the molecule to form the molecular ion ( $[\text{M}]^{+\bullet}$ ) at m/z 112. Subsequent fragmentation occurs through various pathways, with the most favorable routes leading to the formation of stable, resonance-stabilized cations.

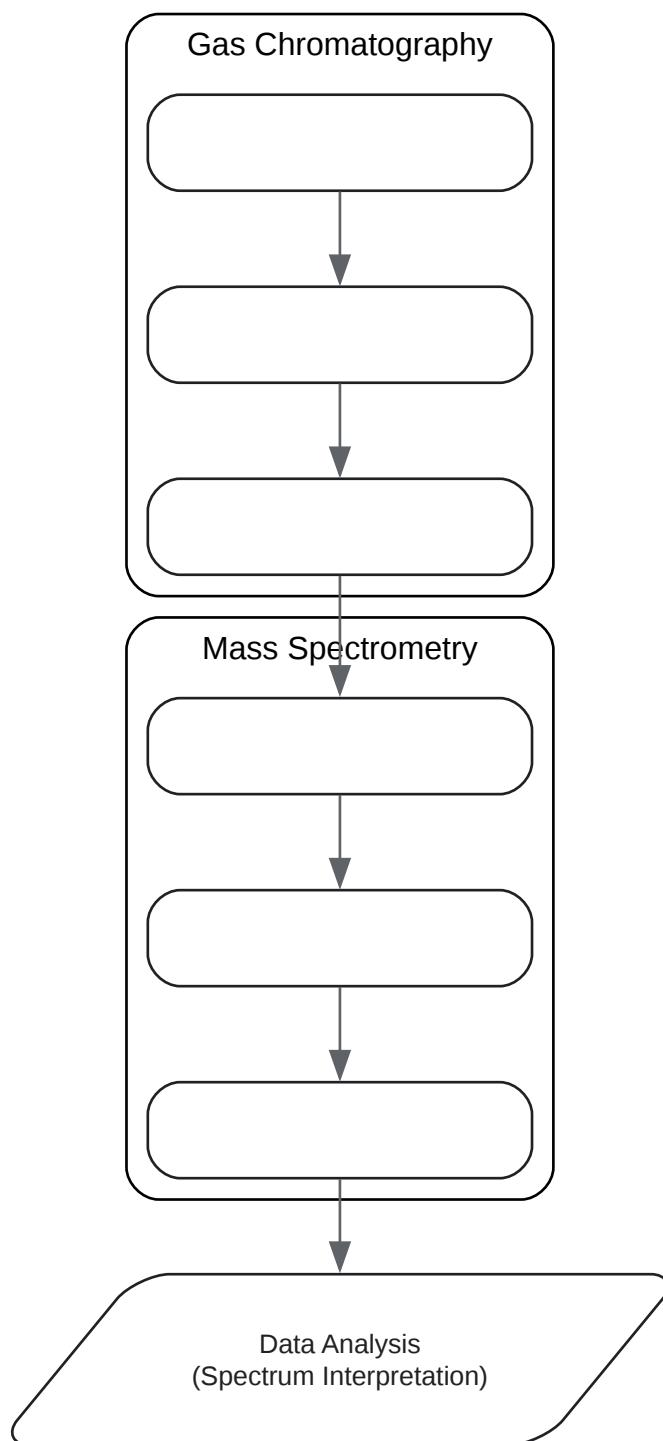
A prominent fragmentation mechanism for alkenes is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta-bond. In the case of **3,4-Dimethyl-1-hexene**, this rearrangement leads to the formation of

the base peak at m/z 56, which corresponds to the radical cation of 2-butene ( $[C_4H_8]^{+\bullet}$ ), and a neutral ethene molecule.

Another significant fragmentation pathway involves the allylic cleavage, which is favored due to the formation of a resonance-stabilized allylic cation. Loss of a propyl radical ( $\bullet C_3H_7$ ) from the molecular ion results in the formation of a stable allylic cation at m/z 69 ( $[C_5H_9]^+$ ).

The formation of other major fragments can be explained by a series of cleavage and rearrangement reactions, as depicted in the diagram below.





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